beta-Peltatin A
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Overview
Description
Beta-Peltatin A: is an organic heterotetracyclic compound that belongs to the lignan family. It is structurally related to alpha-Peltatin, with the phenolic hydroxy group of the 4-hydroxy-3,5-dimethoxyphenyl substituent converted into the corresponding methyl ether . This compound is known for its significant antineoplastic properties, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Peltatin A can be synthesized from desoxypodophyllotoxin, which is obtainable in large quantities from the seeds of Hernandia ovigera L. The synthesis involves several steps, including methylation and cyclization reactions under controlled conditions.
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the root cultures of Linum flavum and the stem bark of Bursera permollis. The extraction process is followed by purification using high-performance liquid chromatography to ensure the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Peltatin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: : The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Beta-Peltatin A has a wide range of applications in scientific research:
Mechanism of Action
Beta-Peltatin A exerts its effects primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells . It targets specific molecular pathways, including the PI3K-AKT and NF-κB signaling pathways, which are crucial for cell proliferation and survival . This dual action makes it a potent antineoplastic agent with lower toxicity compared to its parent compound, podophyllotoxin .
Comparison with Similar Compounds
Similar Compounds
Alpha-Peltatin: Structurally similar but with a phenolic hydroxy group instead of a methyl ether.
Podophyllotoxin: The parent compound of Beta-Peltatin A, known for its severe toxicity.
Etoposide: A semisynthetic derivative of podophyllotoxin used in cancer therapy.
Uniqueness: : this compound stands out due to its stronger antineoplastic effect and lower toxicity compared to podophyllotoxin . Its ability to induce cell cycle arrest and apoptosis through specific molecular pathways makes it a promising compound in cancer research and therapy .
Properties
IUPAC Name |
4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBPOYVRLSXWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871732 |
Source
|
Record name | 5,8,8a,9-Tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299431-00-8 |
Source
|
Record name | 5,8,8a,9-Tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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